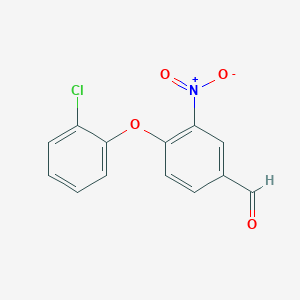

4-(2-Chlorophenoxy)-3-nitrobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorinated phenols with aldehydes or the reaction of nitrobenzoic acids with halogenated compounds. For example, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . This suggests that a similar approach could be used for synthesizing 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by techniques such as IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers are computed using methods like HF and DFT, which are also used to analyze the first hyperpolarizability, HOMO and LUMO, and MEP of the compounds . These analyses provide information on the stability of the molecule, charge transfer within the molecule, and the energy gap, which reflects the chemical activity of the molecule.

Chemical Reactions Analysis

The chemical reactions of chlorinated nitrobenzaldehydes can involve various transformations. For instance, chloroperoxidase-catalyzed oxidation of 4-chloroaniline leads to the formation of 4-chloronitrosobenzene . This indicates that chlorinated nitrobenzaldehydes may undergo oxidative reactions under certain conditions. Additionally, the reactivity of such compounds can be studied using derivatization techniques, as shown in the determination of residual 4-nitrobenzaldehyde in pharmaceutical formulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitrobenzaldehydes can be deduced from chromatographic analyses, which provide retention data and indices that are influenced by the position and number of chlorine atoms . The thermodynamic functions of these compounds can be calculated using vibrational wave numbers at different temperatures, providing insights into their stability and reactivity . The crystal packing of related compounds involves interactions like π-π stacking effects, which can influence the solid-state properties .

Applications De Recherche Scientifique

Analytical Chemistry Applications :

- Luo et al. (2018) developed a high-performance liquid chromatography-ultraviolet detection (HPLC-UV) method for detecting 4-nitrobenzaldehyde in chloramphenicol samples, showcasing its utility in ensuring the purity and safety of pharmaceutical products (Luo et al., 2018).

Organic Synthesis and Catalysis :

- Bernardo et al. (2013) and Santos et al. (2003) explored the use of 4-nitrobenzaldehyde in catalytic reactions. Bernardo et al. focused on the reductive amination of 4-nitrobenzaldehyde using oxo–rhenium complexes, while Santos et al. utilized it in aldehyde-olefination catalysis (Bernardo et al., 2013); (Santos et al., 2003).

Spectroscopy and Material Characterization :

- Karunakaran and Balachandran (2012) conducted a comprehensive study on 4-chloro-3-nitrobenzaldehyde using FT-IR, FT-Raman spectra, and various theoretical calculations, highlighting its potential in material characterization (Karunakaran & Balachandran, 2012).

Photoreaction Studies :

- Meng et al. (1994) investigated the solid-state photoreaction of nitrobenzaldehydes, which includes compounds similar to 4-(2-Chlorophenoxy)-3-nitrobenzaldehyde, providing insights into their behavior under light exposure (Meng et al., 1994).

Environmental Chemistry and Wastewater Treatment :

- Sharma et al. (2010) explored the degradation of 4-chlorophenol in wastewater using organic oxidants, a study that is indirectly related to the chemical properties of this compound, especially in its potential application in water treatment processes (Sharma et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-chlorophenoxy)-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-10-3-1-2-4-12(10)19-13-6-5-9(8-16)7-11(13)15(17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZBILNXJCMQQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2545663.png)

![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2545667.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2545668.png)

![2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545672.png)

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2545678.png)

![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)